2-Methylpent-2-en-1-ol
Overview
Description
2-Methylpent-2-en-1-ol is an organic compound with the molecular formula C6H12O. It is a type of unsaturated alcohol, characterized by the presence of both a double bond and a hydroxyl group in its structure. This compound is also known by other names such as 2-Methyl-2-penten-1-ol and 2-Methyl-2-pentene-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpent-2-en-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 2-methyl-2-pentene with selenium (IV) oxide in the presence of acetic anhydride and acetic acid . The resulting acetate is then hydrolyzed with barium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the dehydration of 2-methyl-3-pentanol using strong acids such as sulfuric acid or phosphoric acid at high temperatures . This process removes a water molecule from the alcohol, forming the desired unsaturated alcohol.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.
Major Products Formed:
Oxidation: 2-Methylpent-2-en-1-al (an aldehyde) or 2-Methylpent-2-en-1-one (a ketone).
Reduction: 2-Methylpentan-1-ol (a saturated alcohol).
Substitution: 2-Methylpent-2-en-1-chloride or 2-Methylpent-2-en-1-bromide.
Scientific Research Applications
2-Methylpent-2-en-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for alcohol dehydrogenase enzymes, which catalyze its oxidation to aldehydes or ketones . The presence of the double bond and hydroxyl group allows it to participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
2-Methylpent-2-en-1-al: An aldehyde with similar structural features but different reactivity.
2-Methylpent-2-en-1-one: A ketone with a similar structure but distinct chemical properties.
2-Methylpentan-1-ol: A saturated alcohol with different reactivity due to the absence of a double bond.
Uniqueness: 2-Methylpent-2-en-1-ol is unique due to the presence of both a double bond and a hydroxyl group, which allows it to undergo a wide range of chemical reactions. Its unsaturated nature makes it more reactive compared to its saturated counterparts, and its hydroxyl group provides versatility in chemical transformations.
Properties
IUPAC Name |
(E)-2-methylpent-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKXGIRAIYTCRB-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030860 | |
Record name | 2-Methyl-2-penten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1610-29-3 | |
Record name | 2-Penten-1-ol, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-penten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpent-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Methyl-2-penten-1-ol in the hydrogenation of 2-Methyl-2-pentenal?
A1: 2-Methyl-2-penten-1-ol (referred to as UA in the study) is an intermediate product in the hydrogenation of 2-Methyl-2-pentenal (UD) over a Raney cobalt catalyst. [] The reaction ultimately yields 2-Methylpentan-1-ol (SA) and 2-Methylpentanal (SD). Kinetic analysis suggests that UA formation follows a distinct Langmuir-type rate equation compared to the combined formation of SA and SD, suggesting different adsorbed species are involved in their formation pathways. []
Q2: What are the proposed mechanisms for the formation of 2-Methylpentan-1-ol and 2-Methylpentanal from 2-Methyl-2-pentenal in the presence of a Raney cobalt catalyst?
A2: The study proposes that the formation of SA and SD, and that of UA, proceed through different adsorbed forms of UD on the Raney cobalt catalyst. [] The formation of SA and SD is suggested to involve UD adsorbed in either enol or keto forms. Meanwhile, UA formation is thought to proceed through a different type of adsorbed UD, though the specific form is not explicitly stated in the study. []
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